

Sulfo-CY-5.5 Labeling: A Detailed Guide for Researchers

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Compound of Interest

Compound Name: *Sulfo-CY-5.5 NHS ester
tripotassium*

Cat. No.: *B15553206*

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Introduction

Sulfo-CY-5.5 is a water-soluble, near-infrared (NIR) fluorescent dye widely utilized in biological and biomedical research for labeling proteins, antibodies, peptides, and other biomolecules.^[1] Its exceptional photostability, high quantum yield, and strong fluorescence emission in the NIR spectrum make it an ideal candidate for applications such as in vivo imaging, flow cytometry, and fluorescence microscopy, where minimizing background autofluorescence from biological tissues is critical.^[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the step-by-step protocol for Sulfo-CY-5.5 labeling, including data presentation and experimental workflows.

Key Properties and Considerations

Sulfo-CY-5.5 is a sulfonated cyanine dye, which enhances its water solubility and reduces aggregation, making it particularly suitable for labeling sensitive proteins in aqueous environments without the need for organic co-solvents.^{[2][3]} The dye is typically supplied as an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amine groups (-NH₂) on biomolecules to form stable amide bonds.

Table 1: Spectral Properties of Sulfo-CY-5.5

Property	Value	Reference
Excitation Maximum (λ_{ex})	~675 - 678 nm	[2][1][4]
Emission Maximum (λ_{em})	~694 - 706 nm	[2][1][4]
Molar Extinction Coefficient (ϵ)	~235,000 - 250,000 $\text{M}^{-1}\text{cm}^{-1}$	[2][4]
Quantum Yield (Φ)	~0.11 - 0.18	[2][4]

Experimental Protocol: Sulfo-CY-5.5 NHS Ester Labeling of Proteins

This protocol outlines the steps for labeling proteins, such as antibodies, with Sulfo-CY-5.5 NHS ester.

1. Preparation of Reagents

- Protein Solution:
 - The protein concentration should be between 2-10 mg/mL for optimal labeling efficiency.[5][6] A concentration below 2 mg/mL can significantly reduce labeling efficiency.[5][6]
 - The protein must be in an amine-free buffer. Buffers containing Tris or glycine are not suitable as they will compete with the protein for reaction with the NHS ester.[5][6]
 - Phosphate-buffered saline (PBS) at pH 7.2-7.4 is a recommended buffer.[6] If the protein is in a buffer containing primary amines, it must be dialyzed against PBS.
 - The pH of the protein solution for the labeling reaction should be adjusted to 8.5 ± 0.5 using a 1 M sodium bicarbonate solution.[5][6]
- Sulfo-CY-5.5 NHS Ester Stock Solution:
 - Dissolve the Sulfo-CY-5.5 NHS ester in anhydrous dimethyl sulfoxide (DMSO) to a concentration of 10 mM.[5]

- This stock solution should be prepared fresh before use and protected from light.[\[2\]](#) It can be stored at -20°C for a limited time, but repeated freeze-thaw cycles should be avoided.[\[6\]](#)

2. Labeling Reaction

The optimal molar ratio of dye to protein needs to be determined empirically for each specific protein. A starting point of a 10:1 molar ratio is recommended, with further optimization using ratios of 5:1, 15:1, and 20:1.[\[5\]](#)[\[6\]](#)

- Add the calculated volume of the 10 mM Sulfo-CY-5.5 NHS ester stock solution to the protein solution.
- Gently mix the solution by pipetting or gentle vortexing. Avoid vigorous shaking to prevent protein denaturation.[\[5\]](#)
- Incubate the reaction mixture in the dark at room temperature for 60 minutes with gentle, intermittent mixing.[\[5\]](#)

3. Purification of the Labeled Conjugate

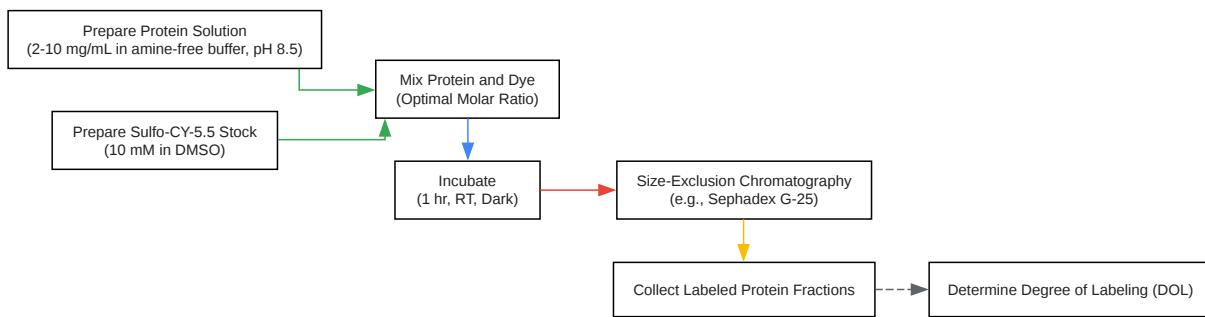
It is crucial to remove any unreacted, free dye from the labeled protein. Size-exclusion chromatography is a common and effective method for this purification.

- Prepare a Sephadex G-25 column according to the manufacturer's instructions.[\[5\]](#)[\[6\]](#)
- Equilibrate the column with PBS (pH 7.2-7.4).
- Carefully load the reaction mixture onto the top of the column.
- Elute the conjugate with PBS. The labeled protein will elute first, followed by the smaller, unconjugated dye molecules.
- Collect the fractions containing the brightly colored, labeled protein.

4. Characterization of the Conjugate (Optional but Recommended)

- Degree of Labeling (DOL): The DOL, which is the average number of dye molecules per protein molecule, is a critical parameter for ensuring reproducibility. An optimal DOL for most antibodies is typically between 2 and 10.^[6] The DOL can be determined spectrophotometrically by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of Sulfo-CY-5.5 (~675 nm).

Experimental Workflow Diagram

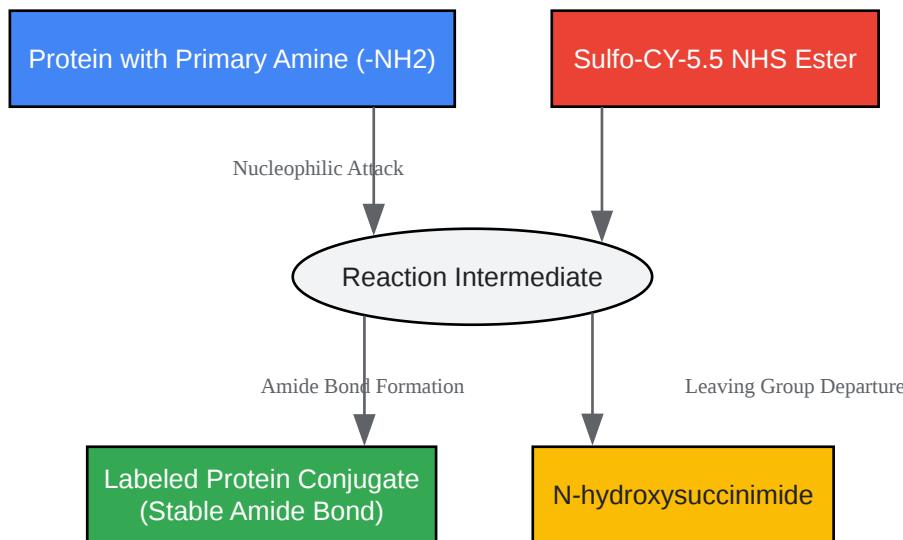


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Caption: Workflow for Sulfo-CY-5.5 labeling of proteins.

Signaling Pathway and Logical Relationship Diagram

The chemical reaction underlying the labeling process is a nucleophilic acyl substitution. The primary amine group on the protein acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the departure of the N-hydroxysuccinimide leaving group and the formation of a stable amide bond between the protein and the Sulfo-CY-5.5 dye.



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Caption: Reaction mechanism of Sulfo-CY-5.5 NHS ester with a primary amine.

Troubleshooting

- Low Labeling Efficiency:
 - Ensure the protein concentration is sufficiently high (≥ 2 mg/mL).[\[5\]](#)[\[6\]](#)
 - Verify that the buffer is free of primary amines.
 - Confirm the pH of the reaction buffer is within the optimal range (8.0-9.0).[\[5\]](#)[\[6\]](#)
 - Use freshly prepared dye stock solution.
- Protein Precipitation:
 - This may occur due to over-labeling. Reduce the molar ratio of dye to protein.
 - Avoid vigorous mixing or vortexing.
- Poor Separation of Free Dye:
 - Ensure the column size is appropriate for the sample volume.

- Use the recommended elution buffer.

By following this detailed guide, researchers can effectively label their biomolecules with Sulfo-CY-5.5 for a wide range of fluorescence-based applications.

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